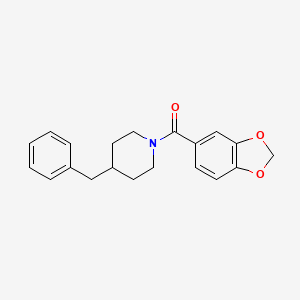

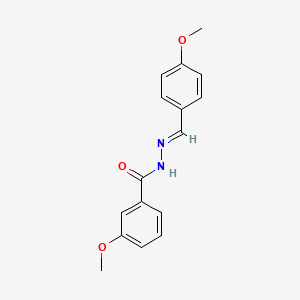

N,N-diethyl-2-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-pyrimidinecarboxamide (DEPC) is a synthetic compound that has been widely used in scientific research. It is a pyrimidine derivative that has been utilized in various fields of research, including biochemistry, pharmacology, and molecular biology. DEPC has been shown to have a range of biochemical and physiological effects, making it a valuable tool for scientists investigating various biological processes.

科学的研究の応用

Peptide Nucleic Acid-Assisted Topological Labeling of Duplex DNA

Peptide nucleic acids (PNAs), including those related to pyrimidine derivatives, are used for designing novel interlocked DNA nanostructures such as locked pseudorotaxanes or locked catenanes. These structures allow highly localized DNA detection and effective micromanipulations with DNA duplexes through precise spatial positioning of various ligands on the DNA scaffold (Demidov et al., 2001).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes

Pyrimidine derivatives, such as pyrimidine-5-carboxamide compounds, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders including type 2 diabetes mellitus (T2DM) and chronic kidney disease. These compounds offer a therapeutic mechanism for ameliorating metabolic syndrome, cardiovascular disease, and insulin resistance (Sabnis, 2021).

Sustainable Synthesis of Quinolines and Pyrimidines

Manganese PNP pincer complexes catalyze the environmentally benign synthesis of substituted quinolines and pyrimidines. This sustainable method emphasizes high atom efficiency and selective bond formations, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Antioxidant and Antimicrobial Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, for instance, have shown promising antioxidant activity, influenced by the attached alkyl fragment (Rani et al., 2012).

Small Molecule-capped Gold Nanoparticles as Potent Antibacterial Agents

Amino-substituted pyrimidines, when presented on gold nanoparticles, demonstrate antibacterial activities against multidrug-resistant clinical isolates. These compounds disrupt bacterial cell membranes by sequestration of magnesium or calcium ions, highlighting a novel strategy in designing antibacterial agents (Zhao et al., 2010).

特性

IUPAC Name |

N,N-diethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISGKIHINLPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)